Welcome to the BenchChem Online Store!
molecular formula C12H12N2O B8581045 [3-(5-Methylpyrimidin-2-yl)phenyl]methanol

[3-(5-Methylpyrimidin-2-yl)phenyl]methanol

Cat. No. B8581045
M. Wt: 200.24 g/mol
InChI Key: SIPAOEMLBOODPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08071593B2

Procedure details

1.65 g (7.16 mmol) of methyl 3-(5-methylpyrimidin-2-yl)benzoate, dissolved in 7 ml of THF, are added dropwise under a nitrogen atmosphere to a suspension of 272 mg (7.16 mmol) of lithium aluminium hydride in 7 ml of THF, and the mixture is stirred at room temperature for 24 h. 4 ml of a THF/water mixture (1:1) are subsequently added dropwise. A solution of 1.5 g of Na2CO3 in 4 ml of water is then added, the precipitate is filtered off with suction, and the residue is boiled with 2×THF/ethyl acetate and again filtered off with suction. The combined mother liquors are evaporated to dryness, the residue is dissolved in dichloromethane, and the solution is dried over sodium sulfate, filtered and again evaporated to dryness. The crude product is purified by column chromatography on silica gel; product: 500 mg; ESI: 201 (M+H).
Quantity
1.65 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
272 mg
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
solvent
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Quantity
1.5 g
Type
reactant
Reaction Step Four
Name
Quantity
4 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[N:4][C:5]([C:8]2[CH:9]=[C:10]([CH:15]=[CH:16][CH:17]=2)[C:11](OC)=[O:12])=[N:6][CH:7]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].C1COCC1.O.C([O-])([O-])=O.[Na+].[Na+]>C1COCC1.O>[CH3:1][C:2]1[CH:7]=[N:6][C:5]([C:8]2[CH:9]=[C:10]([CH2:11][OH:12])[CH:15]=[CH:16][CH:17]=2)=[N:4][CH:3]=1 |f:1.2.3.4.5.6,7.8,9.10.11|

Inputs

Step One
Name
Quantity
1.65 g
Type
reactant
Smiles
CC=1C=NC(=NC1)C=1C=C(C(=O)OC)C=CC1
Name
Quantity
7 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
272 mg
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
7 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
4 mL
Type
reactant
Smiles
C1CCOC1.O
Step Four
Name
Quantity
1.5 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
4 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitate is filtered off with suction
FILTRATION
Type
FILTRATION
Details
again filtered off with suction
CUSTOM
Type
CUSTOM
Details
The combined mother liquors are evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the solution is dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
again evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The crude product is purified by column chromatography on silica gel

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
CC=1C=NC(=NC1)C=1C=C(C=CC1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.